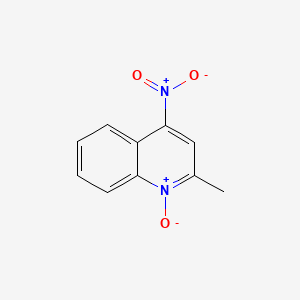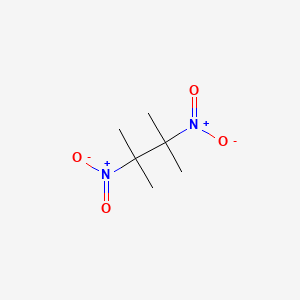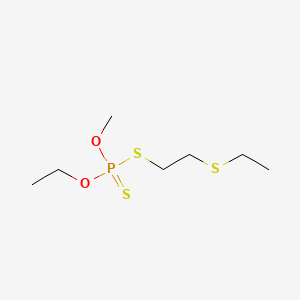![molecular formula C12H20O11 B1209783 (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid CAS No. 69180-28-5](/img/structure/B1209783.png)
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O11 It is a derivative of mannitol, a sugar alcohol, and is structurally characterized by the presence of an anhydro bridge between the second and fifth carbon atoms of the mannitol backbone, along with an iduronate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid typically involves the selective dehydration of mannitol. One common method is the intramolecular dehydration of mannitol in high-temperature liquid water without the addition of hazardous acid catalysts . This process yields 2,5-Anhydromannitol as a major product, which can then be further reacted with iduronic acid derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the dehydration process and subsequent reactions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It may be used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in hepatocytes, it has been shown to inhibit fructose 1,6-bisphosphatase and activate pyruvate kinase, affecting carbohydrate metabolism . These interactions can modulate various biochemical processes, making the compound of interest for therapeutic research.
類似化合物との比較
Similar Compounds
2,5-Anhydromannitol: A closely related compound that lacks the iduronate moiety.
1,4-Anhydromannitol: Another anhydro derivative of mannitol with a different anhydro bridge.
D-Mannitol: The parent compound from which (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is derived.
Uniqueness
This compound is unique due to the presence of both the anhydro bridge and the iduronate moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
CAS番号 |
69180-28-5 |
|---|---|
分子式 |
C12H20O11 |
分子量 |
340.28 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)9(4(2-14)21-3)22-12-8(18)6(16)7(17)10(23-12)11(19)20/h3-10,12-18H,1-2H2,(H,19,20)/t3-,4-,5-,6+,7+,8-,9-,10-,12-/m1/s1 |
InChIキー |
JRRMYAOAFIXYNJ-KNVKOCHKSA-N |
SMILES |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
同義語 |
2,5-anhydromannitol iduronate alpha-iduronate 2,5-anhydro-D-mannitol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)

